ETHYL 4-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate is a complex organic compound with a unique structure that combines various functional groups, including hydroxy, methoxy, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thienyl group: This step involves the use of thiophene derivatives and suitable coupling reactions.
Attachment of the hydroxy and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: The compound’s potential biological activity could make it a candidate for drug development.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 4-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It could affect cellular signaling pathways, leading to changes in cell behavior.
Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: This compound has a similar hydroxy and methoxyphenyl group but lacks the pyrrolo[3,4-c]pyrazole core.
Benzenepropanoic acid, 4-hydroxy-3-methoxy-, ethyl ester: Similar structure but different functional groups.
α,β-Dihydroferulic acid, ethyl ester: Similar ester group but different core structure.
The uniqueness of ETHYL 4-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE lies in its combination of functional groups and the potential for diverse chemical and biological activities.
Properties
Molecular Formula |
C25H21N3O5S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C25H21N3O5S/c1-3-33-25(31)14-6-9-16(10-7-14)28-23(15-8-11-17(29)18(13-15)32-2)20-21(19-5-4-12-34-19)26-27-22(20)24(28)30/h4-13,23,29H,3H2,1-2H3,(H,26,27) |
InChI Key |
UGNPGLJGCKPZTB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.